N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core linked to a furan-2-carboxamide moiety through a 3,4-dimethylphenoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the 3,4-Dimethylphenoxyethyl Chain: This is achieved through nucleophilic substitution reactions, where the benzimidazole core reacts with 3,4-dimethylphenoxyethyl halide in the presence of a base.
Coupling with Furan-2-Carboxamide: The final step involves the coupling of the intermediate product with furan-2-carboxylic acid or its activated derivative (e.g., furan-2-carbonyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and phenoxyethyl derivatives.
Scientific Research Applications
N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or proteins involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could inhibit specific signaling pathways or enzymes critical for cell proliferation.
Pathways Involved: The compound may interfere with DNA replication, protein synthesis, or cell division processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]furan-2-carboxamide
- (E)-2-(3,5-Dimethylphenoxy)-N′-(furan-2-ylmethylene)acetohydrazide
- N-[2-(3,4-Dimethylphenoxy)ethyl]adamantane-1-carboxamide
Uniqueness
N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is unique due to its specific combination of a benzimidazole core, a furan-2-carboxamide moiety, and a 3,4-dimethylphenoxyethyl chain. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-16-9-10-18(14-17(16)2)28-13-11-26-20-7-4-3-6-19(20)25-22(26)15-24-23(27)21-8-5-12-29-21/h3-10,12,14H,11,13,15H2,1-2H3,(H,24,27) |
InChI Key |
NHGYDDNOLRFCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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